methyl 2-bromo-6-(difluoromethyl)pyridine-3-carboxylate
Description
Methyl 2-bromo-6-(difluoromethyl)pyridine-3-carboxylate is a pyridine derivative characterized by a bromine atom at the 2-position, a difluoromethyl group at the 6-position, and a methyl ester at the 3-position. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research. The ester group facilitates further functionalization, such as hydrolysis to carboxylic acids or transesterification.
Properties
CAS No. |
1804752-47-3 |
|---|---|
Molecular Formula |
C8H6BrF2NO2 |
Molecular Weight |
266.04 g/mol |
IUPAC Name |
methyl 2-bromo-6-(difluoromethyl)pyridine-3-carboxylate |
InChI |
InChI=1S/C8H6BrF2NO2/c1-14-8(13)4-2-3-5(7(10)11)12-6(4)9/h2-3,7H,1H3 |
InChI Key |
LJNONQWGESCKJT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(N=C(C=C1)C(F)F)Br |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-bromo-6-(difluoromethyl)pyridine-3-carboxylate typically involves the bromination of a pyridine derivative followed by the introduction of the difluoromethyl group and esterification. One common method includes:
Bromination: Starting with 2,6-difluoropyridine, bromination is carried out using bromine or a bromine source in the presence of a catalyst such as iron or aluminum bromide.
Introduction of Difluoromethyl Group: The difluoromethyl group can be introduced using a difluoromethylating agent such as difluoromethyl iodide in the presence of a base.
Esterification: The final step involves esterification of the carboxylic acid group using methanol and a strong acid catalyst like sulfuric acid.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, particularly involving the pyridine ring.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include amines, thiols, or other substituted pyridines.
Oxidation Products: Oxidized derivatives of the pyridine ring.
Hydrolysis Products: The corresponding carboxylic acid and methanol.
Scientific Research Applications
Chemistry:
Intermediate in Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology and Medicine:
Pharmaceuticals: Potential use in the development of drugs due to its unique structure and reactivity.
Biological Probes: Used in the study of biological systems and pathways.
Industry:
Agrochemicals: Component in the synthesis of pesticides and herbicides.
Materials Science: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 2-bromo-6-(difluoromethyl)pyridine-3-carboxylate depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The presence of the bromine and difluoromethyl groups can enhance its binding affinity and specificity for certain molecular targets.
Comparison with Similar Compounds
Substituent Effects: Bromine vs. Chlorine and Amino Groups
- Methyl 2-Amino-6-Bromopyridine-3-Carboxylate: Replacing the difluoromethyl group with an amino group (as in this analog) significantly alters reactivity. The amino group enables nucleophilic substitution or diazotization, making it a precursor for heterocyclic compounds. However, the absence of fluorine reduces its metabolic stability and lipophilicity compared to the difluoromethyl variant .
- 2-Bromo-3-Methylpyridine : This simpler analog lacks both the difluoromethyl and ester groups. Its primary use is as a ligand or building block in metal-catalyzed reactions. The absence of the ester and fluorine limits its utility in drug design compared to the target compound .
Fluorinated Analogs: Difluoromethyl vs. Trifluoromethyl
- 3-Diethylcarbamoyl-2',4'-Difluorobiphenyl-4-yl 2,6-Dichloro-5-Fluoropyridine-3-Carboxylate : This compound shares fluorinated substituents but includes a biphenyl system and carbamate group. The additional fluorine atoms and extended aromatic system enhance its crystallinity and intermolecular interactions (e.g., Cl···F contacts), which are absent in the target compound .
- However, the difluoromethyl group in the target compound may offer a balance between potency and synthetic accessibility .
Ester Derivatives and Carboxylic Acid Precursors
- 2-Bromo-6-(Difluoromethyl)Pyridine-3-Carboxylic Acid : The parent acid of the target compound is used in peptide coupling or amide formation. The methyl ester derivative improves solubility in organic solvents, facilitating reactions like Suzuki-Miyaura couplings .
- Methyl 3-Bromo-2-Pyridinecarboxylate : This analog lacks the 6-position difluoromethyl group, reducing steric hindrance and electronic effects. Its simpler structure may favor reactivity in certain cross-coupling reactions but limits applications requiring fluorine-specific interactions .
Comparative Data Table
Biological Activity
Methyl 2-bromo-6-(difluoromethyl)pyridine-3-carboxylate is a pyridine derivative with promising biological activity. This compound features a unique combination of substituents, including a bromine atom and a difluoromethyl group, which significantly influence its chemical reactivity and biological properties. Its molecular formula is CHBrFN, with a molecular weight of approximately 221.05 g/mol.
The synthesis of this compound typically involves various organic reactions, including halogenation and esterification processes. The difluoromethyl group enhances the lipophilicity and metabolic stability of the compound, making it a valuable candidate for drug design. The unique arrangement of bromine and difluoromethyl groups on the pyridine ring affects its reactivity, allowing for specific interactions with biological targets.
Enzyme Interaction
Research indicates that this compound may interact with specific enzymes or receptors, potentially modulating their activity. The difluoromethyl group contributes to its pharmacokinetic properties, enhancing absorption and stability in biological systems.
Table 1: Potential Biological Targets and Activities
| Biological Target | Activity Description | Reference |
|---|---|---|
| Enzymes | May influence enzyme activity | |
| Receptors | Potential receptor binding modulation | |
| Metabolic Stability | Enhanced due to difluoromethyl group |
Case Studies
Several studies have explored the biological implications of similar pyridine derivatives. For instance, compounds with difluoromethyl groups have shown increased potency in inhibiting specific enzymes related to cancer progression. In one study, pyridine derivatives were tested for their ability to inhibit various kinases involved in cell proliferation, demonstrating significant inhibition rates .
Case Study Example: Inhibition of Kinases
A related study found that certain pyridine derivatives exhibited IC values in the low micromolar range against receptor tyrosine kinases implicated in tumor progression. This suggests that this compound may possess similar inhibitory properties .
Pharmacological Applications
Due to its structural characteristics, this compound has potential applications in medicinal chemistry. Its ability to modulate enzyme activity positions it as a candidate for drug development targeting various diseases, particularly those involving dysregulated enzyme functions.
Table 2: Pharmacological Applications
| Application Area | Description |
|---|---|
| Medicinal Chemistry | Potential drug candidate for enzyme modulation |
| Cancer Research | Inhibitor of kinases involved in tumor growth |
| Drug Design | Scaffold for developing new therapeutic agents |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
